molecular formula C16H12N4O3S2 B11037936 2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide

2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11037936
M. Wt: 372.4 g/mol
InChI Key: ZIRLIENCMVPQKB-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: Approximately 380.45 g/mol

Preparation Methods

Synthetic Routes: The synthetic route to this compound involves several steps. One common approach is the condensation of appropriate starting materials. For instance, the reaction of a furyl-substituted oxadiazole with a benzothiazole derivative can yield our compound.

Reaction Conditions: The reaction typically occurs under controlled temperature and solvent conditions. Researchers often employ organic solvents like dichloromethane or dimethyl sulfoxide (DMSO).

Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound on a smaller scale for research purposes.

Chemical Reactions Analysis

Reactivity: Our compound can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, transforming functional groups.

    Substitution: Substituents can be replaced by other groups.

    Reduction: Reduction reactions can modify its properties.

Common Reagents:
  • Thionyl Chloride (SOCl2) : Used for chlorination reactions.
  • Hydrazine Hydrate (N2H4·H2O) : Involved in hydrazinolysis.
  • Sodium Borohydride (NaBH4) : A reducing agent.

Major Products: The specific products depend on reaction conditions. Functional group modifications, such as sulfide formation or amide bond cleavage, are common.

Scientific Research Applications

Chemistry:

  • Organic Synthesis : Researchers use this compound as a building block for more complex molecules.
  • Fluorescent Probes : Its unique structure makes it useful for fluorescence studies.
Biology and Medicine:
  • Antimicrobial Properties : Investigated for potential antibacterial or antifungal activity.
  • Enzyme Inhibition : May target specific enzymes.
Industry:
  • Dye Synthesis : Its chromophoric properties find applications in dye production.

Mechanism of Action

The compound’s effects likely involve interactions with cellular targets. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H12N4O3S2/c1-9-4-2-6-11-13(9)18-15(25-11)17-12(21)8-24-16-20-19-14(23-16)10-5-3-7-22-10/h2-7H,8H2,1H3,(H,17,18,21)

InChI Key

ZIRLIENCMVPQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CO4

Origin of Product

United States

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